molecular formula C20H16ClNO2S B11492029 7-{4-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{4-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11492029
M. Wt: 369.9 g/mol
InChI Key: OKAAUKKBUQGBLG-UHFFFAOYSA-N
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Description

7-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines Thienopyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a thiophene derivative under acidic or basic conditions.

    Introduction of the 2-CHLOROPHENYL Group: The next step involves the introduction of the 2-chlorophenyl group through a nucleophilic substitution reaction. This can be done by reacting the thienopyridine core with a chlorinated aromatic compound in the presence of a base.

    Methoxylation: The final step involves the methoxylation of the aromatic ring. This can be achieved by reacting the intermediate compound with methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated compounds, bases or acids, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

7-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with a thiophene ring system, such as suprofen and articaine.

    Pyridine Derivatives: Compounds with a pyridine ring system, such as nicotinamide and pyridoxine.

Uniqueness

What sets 7-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart is its unique combination of a thienopyridine core with a 2-chlorophenyl and methoxy substituent. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C20H16ClNO2S

Molecular Weight

369.9 g/mol

IUPAC Name

7-[4-[(2-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C20H16ClNO2S/c21-17-4-2-1-3-14(17)12-24-15-7-5-13(6-8-15)16-11-19(23)22-18-9-10-25-20(16)18/h1-10,16H,11-12H2,(H,22,23)

InChI Key

OKAAUKKBUQGBLG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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